molecular formula C13H19F2N5 B11737269 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11737269
M. Wt: 283.32 g/mol
InChI Key: KOSUFUILPXYZBE-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The presence of difluoroethyl and methyl groups on the pyrazole rings imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the two pyrazole rings through a methylamine linker, which can be achieved using reductive amination or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoroethyl or ethyl group.

    Substitution: The pyrazole rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole rings.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine: is similar to other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-(1-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H19F2N5/c1-3-19-5-4-12(18-19)8-16-6-11-7-17-20(10(11)2)9-13(14)15/h4-5,7,13,16H,3,6,8-9H2,1-2H3

InChI Key

KOSUFUILPXYZBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=C(N(N=C2)CC(F)F)C

Origin of Product

United States

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